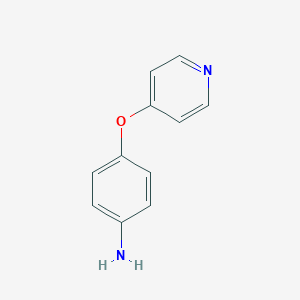
4-(4-Aminophenoxy)pyridine
Overview
Description
4-(4-Aminophenoxy)pyridine is an aromatic diamine compound that contains both pyridine and aminophenoxy groups.
Mechanism of Action
Target of Action
The primary target of 4-(4-Aminophenoxy)pyridine is the MET protein . MET protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. It is often overexpressed in various types of cancers, making it an attractive target for cancer therapy .
Mode of Action
This compound interacts with its target, the MET protein, by forming key hydrogen bonds . This interaction inhibits the kinase activity of the MET protein, thereby disrupting its signaling pathway . As a result, the compound exhibits antiproliferative activity against cancer cells .
Biochemical Pathways
The inhibition of MET protein affects the downstream signaling pathways involved in cell survival and proliferation
Pharmacokinetics
The compound’s solubility and stability are crucial factors that can influence its bioavailability and pharmacokinetics .
Result of Action
The action of this compound results in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells . Specifically, it has been observed to induce apoptosis in A549 cells (a lung cancer cell line) and block the cells mainly in the G0/G1 phase .
Biochemical Analysis
Biochemical Properties
4-(4-Aminophenoxy)pyridine has been found to interact with various biomolecules. For instance, it has been used in the synthesis of derivatives that exhibit antiproliferative activity against different cell lines, suggesting that it may interact with enzymes and proteins involved in cell proliferation
Cellular Effects
The cellular effects of this compound are largely dependent on the specific derivatives and the cell types involved. In a study, derivatives of this compound showed moderate to excellent antiproliferative activity against A549, HeLa, and MCF-7 cell lines . This suggests that this compound and its derivatives may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed that its derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Its derivatives have been observed to exhibit dose-dependent effects over time in cell culture studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenoxy)pyridine typically involves a multi-step process. One common method starts with the reaction of 4-hydroxyacetophenone with 1-chloro-4-nitrobenzene to form an intermediate compound. This intermediate is then subjected to reduction and cyclization reactions to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules and polymers .
Scientific Research Applications
4-(4-Aminophenoxy)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
- 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
- 10,10-Bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone
Uniqueness
4-(4-Aminophenoxy)pyridine is unique due to its specific combination of pyridine and aminophenoxy groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of polyimides with enhanced solubility, thermal stability, and mechanical strength .
Properties
IUPAC Name |
4-pyridin-4-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAFMSZIVGDZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468651 | |
| Record name | 4-(4-Aminophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102877-78-1 | |
| Record name | 4-(4-Aminophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-4-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-(4-Aminophenoxy)pyridine considered a valuable target in medicinal chemistry?
A1: this compound (16) serves as a crucial building block in the multi-step synthesis of Sorafenib. [] Its structure allows for further modifications, leading to the development of Sorafenib derivatives with potentially improved pharmacological properties. [] This makes it a valuable target for medicinal chemists exploring novel cancer therapies.
Q2: What are the most efficient synthetic routes for producing this compound on a commercial scale?
A2: A review of various synthetic approaches highlighted two routes as most promising for large-scale production:
- Route "2.1": This pathway leads to the formation of this compound (16). []
- Route "3.1.6": This route results in the synthesis of Sorafenib (1) using this compound (16) as an intermediate. []
Q3: How does modifying the amide portion of Sorafenib, derived from this compound, affect its anticancer activity?
A3: Researchers synthesized a series of Sorafenib derivatives (4a-e) by altering the amide moiety originating from this compound. [] These modifications led to compounds exhibiting potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1-4.3 μmol·L−1. Notably, some derivatives demonstrated even greater potency than Sorafenib itself. [] This highlights the significance of structural modifications in drug design and the potential of this compound as a starting point for developing improved anticancer agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
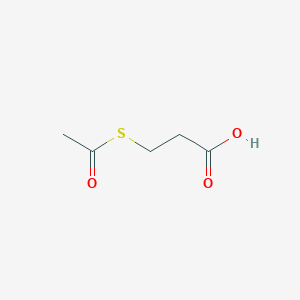




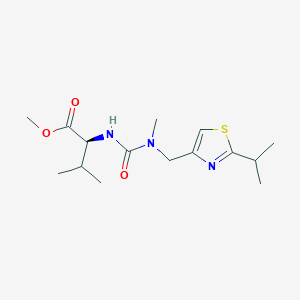
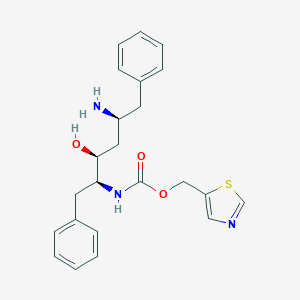
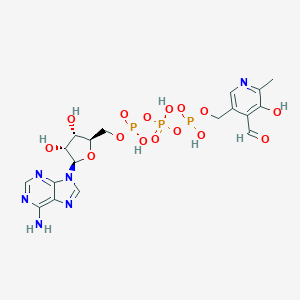
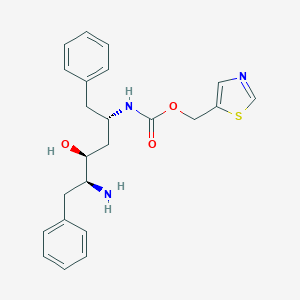


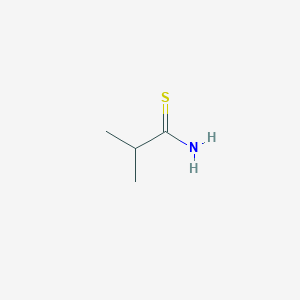

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)
